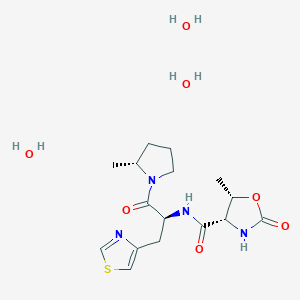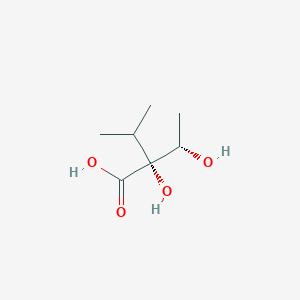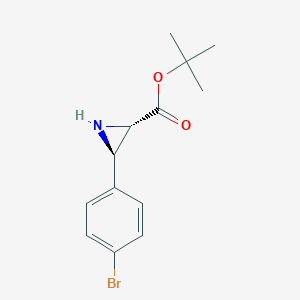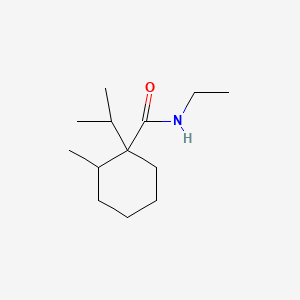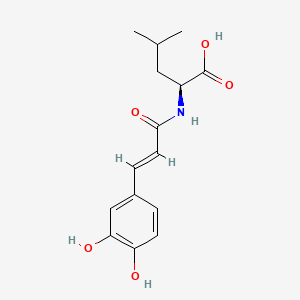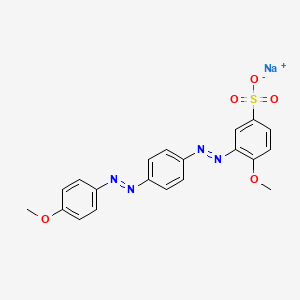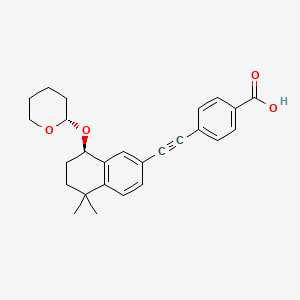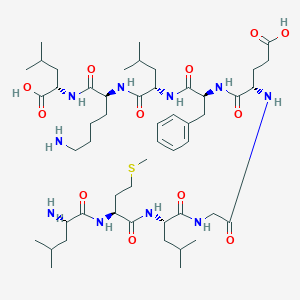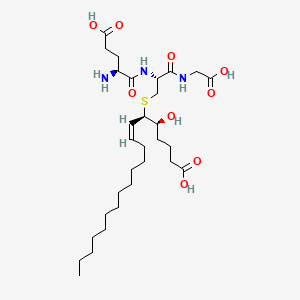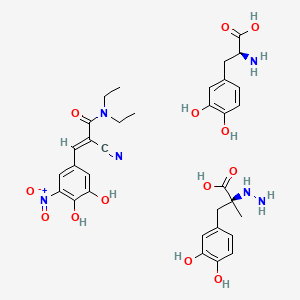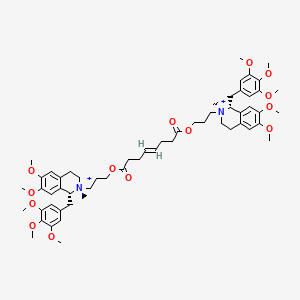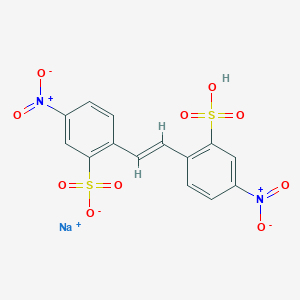
Monosodium 4,4'-dinitrostilbene-2,2'-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate is an organic compound with the molecular formula C14H9N2O10S2.Na. It is a derivative of stilbene, characterized by the presence of nitro and sulfonate groups. This compound is widely used in the textile industry as a precursor to various dyes and optical brighteners .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of monosodium 4,4’-dinitrostilbene-2,2’-disulfonate typically begins with the sulfonation of 4-nitrotoluene, resulting in 4-nitrotoluene-2-sulfonic acid. This intermediate is then oxidized using sodium hypochlorite to yield the disodium salt of 4,4’-dinitrostilbene-2,2’-disulfonic acid . The monosodium variant can be obtained by adjusting the stoichiometry of the sodium salts used in the reaction.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves controlled sulfonation and oxidation reactions, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Reduction: This compound can be reduced to form 4,4’-diamino-2,2’-stilbenedisulfonic acid, a common optical brightener.
Substitution: It reacts with aniline derivatives to form azo dyes, such as Direct Red 76, Direct Brown 78, and Direct Orange 40.
Common Reagents and Conditions:
Reduction: Typically involves reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Requires aniline derivatives under acidic or basic conditions to facilitate the formation of azo bonds.
Major Products:
Reduction: 4,4’-diamino-2,2’-stilbenedisulfonic acid.
Substitution: Various azo dyes, including Direct Red 76, Direct Brown 78, and Direct Orange 40.
Applications De Recherche Scientifique
Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and optical brighteners.
Biology: Employed in staining techniques for visualizing biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing and brightening fabrics.
Mécanisme D'action
The compound exerts its effects primarily through its ability to undergo reduction and substitution reactions. In the case of optical brighteners, the reduction product, 4,4’-diamino-2,2’-stilbenedisulfonic acid, absorbs ultraviolet light and re-emits it as visible blue light, enhancing the brightness of fabrics . The molecular targets and pathways involved in these reactions are primarily the nitro and sulfonate groups, which facilitate the formation of stable complexes with other molecules.
Comparaison Avec Des Composés Similaires
Monosodium 4,4’-dinitrostilbene-2,2’-disulfonate is unique due to its dual nitro and sulfonate groups, which confer distinct chemical properties. Similar compounds include:
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Similar in structure but with two sodium ions instead of one.
4,4’-diamino-2,2’-stilbenedisulfonic acid: The reduced form of the compound, used as an optical brightener.
These compounds share similar applications but differ in their chemical reactivity and specific uses.
Propriétés
Numéro CAS |
1581352-76-2 |
|---|---|
Formule moléculaire |
C14H9N2NaO10S2 |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
sodium;5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H10N2O10S2.Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h1-8H,(H,21,22,23)(H,24,25,26);/q;+1/p-1/b2-1+; |
Clé InChI |
CPXWJGQVGBSGDW-TYYBGVCCSA-M |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)

